molecular formula C22H30 B11950752 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene CAS No. 22927-07-7

1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene

Cat. No.: B11950752
CAS No.: 22927-07-7
M. Wt: 294.5 g/mol
InChI Key: WSPBJQKQBBNHSH-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene (CAS: 61440-86-6) is a biphenyl derivative featuring two para-substituted tert-butyl groups and an ethyl (-CH₂CH₂-) bridge connecting the aromatic rings. This structure confers steric bulk and rotational flexibility, making it relevant in materials science, particularly for applications requiring thermal stability or controlled molecular packing. Its synthesis often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, as seen in analogous compounds.

Properties

CAS No.

22927-07-7

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1-tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene

InChI

InChI=1S/C22H30/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,7-8H2,1-6H3

InChI Key

WSPBJQKQBBNHSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Single-Step Alkylation with tert-Butyl Chloride

A direct synthesis route utilizes tert-butyl chloride and 1,2-di(4-tert-butylphenyl)ethane precursors under anhydrous AlCl₃ catalysis. The reaction proceeds via carbocation intermediates, where AlCl₃ polarizes the alkyl halide to generate tert-butyl carbocations. These electrophiles attack the aromatic ring, followed by proton loss to restore aromaticity.

Procedure :

  • Reactants : Benzene (excess), tert-butyl chloride (2 equivalents), AlCl₃ (0.1 equivalents).

  • Conditions : Anhydrous environment, 0–5°C, 6–8 hours.

  • Workup : Quench with ice-water, extract with dichloromethane, purify via recrystallization.

This method yields 45–55% of the target compound, with di- and tri-alkylated byproducts requiring chromatographic separation.

Two-Step Alkylation for Enhanced Regioselectivity

To mitigate over-alkylation, a two-step protocol isolates the mono-alkylated intermediate before introducing the ethyl-bridged tert-butyl group:

Step 1 : Synthesis of 4-tert-butylphenylethyl chloride

  • Benzene reacts with chloroethyl-tert-butyl chloride (1:1 molar ratio) under AlCl₃ catalysis (0.05–0.1 equivalents) at 25°C for 4 hours.

  • Yield: 60–70% of 4-tert-butylphenylethyl chloride.

Step 2 : Coupling with tert-Butylbenzene

  • The intermediate undergoes Friedel-Crafts alkylation with tert-butylbenzene (1:1 ratio) and AlCl₃ (0.1 equivalents) at 40°C for 12 hours.

  • Yield: 50–60% after silica gel chromatography.

Sulfuric Acid-Catalyzed Alkylation with tert-Butyl Alcohol

Strong Brønsted acids like sulfuric acid (H₂SO₄) facilitate alkylation via in situ generation of tert-butyl carbocations from tert-butyl alcohol. This method avoids halide precursors and aligns with green chemistry principles.

Procedure :

  • Reactants : Benzene (excess), tert-butyl alcohol (2 equivalents), H₂SO₄ (98%, 1.5 equivalents).

  • Conditions : Reflux at 80°C for 24 hours under nitrogen.

  • Workup : Neutralize with NaOH, extract with ethyl acetate, distill under reduced pressure.

Yields range from 35–40%, with improved selectivity for the mono-alkylated product compared to Friedel-Crafts methods. Challenges include prolonged reaction times and corrosion risks from concentrated H₂SO₄.

Solid Acid Catalysts for Sustainable Synthesis

Recent advances emphasize recyclable solid acids, such as sulfonated polymers or zeolites, to replace traditional Lewis acids. For example, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) demonstrates efficacy in tert-butylations.

Procedure :

  • Catalyst Preparation : Sulfonate 1H-imidazole-1-acetic acid with p-toluenesulfonic acid.

  • Reaction : Benzene, tert-butyl alcohol (1:2), [HIMA]OTs (5 mol%), 70°C, 18 hours.

  • Recycling : Filter and reuse the catalyst for 5 cycles with <10% activity loss.

This method achieves 50–55% yield with minimal byproducts, offering environmental and economic advantages.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time (h) Yield Advantages Limitations
Friedel-Crafts (AlCl₃)AlCl₃0–40°C6–1245–60%High reactivity, scalableByproduct formation, moisture-sensitive
H₂SO₄-AlcoholH₂SO₄80°C2435–40%Halide-free, cost-effectiveCorrosive, lower yields
Solid Acid ([HIMA]OTs)[HIMA]OTs70°C1850–55%Recyclable, eco-friendlyLonger synthesis of catalyst

Challenges and Optimization Strategies

Steric Hindrance and Regioselectivity

The bulky tert-butyl groups hinder electrophilic attack at ortho positions, favoring para-substitution. However, achieving di-para substitution on the ethyl bridge requires precise stoichiometry and slow reagent addition.

Byproduct Mitigation

Over-alkylation generates tri-substituted derivatives, which can be minimized by:

  • Using excess aromatic substrate (benzene:alkylating agent = 5:1).

  • Employing low temperatures (0–5°C) to suppress carbocation rearrangements.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance carbocation stability, while non-polar solvents (toluene) improve solubility of aromatic reactants .

Chemical Reactions Analysis

Key Reactions:

Reaction TypeReagents/ConditionsProductsSelectivitySource
Nitration HNO₃/H₂SO₄ (mixed acid)3-Nitro and 5-nitro derivatives (mixture)Predominantly meta to tert-butyl groups
Sulfonation H₂SO₄/SO₃Sulfonic acid derivatives at meta positionsSteric hindrance reduces reaction rate
Halogenation Cl₂/AlCl₃ or Br₂/FeBr₃3-Halo and 5-halo isomersLimited reactivity due to steric bulk
  • Mechanistic Notes :

    • Nitration proceeds via the ipso-nitrocyclohexadienyl cation intermediate, with chloride interception observed in analogous systems .

    • Steric effects dominate over electronic effects, leading to incomplete conversion in halogenation .

Oxidation and Reduction

The ethyl bridge and tert-butyl groups exhibit distinct stability under oxidative/reductive conditions:

Oxidation Pathways:

  • Ethyl Bridge Oxidation :

    • Reagents: KMnO₄/H⁺ or CrO₃/H₂SO₄

    • Products: Ketone intermediate (1-(4-tert-butylphenyl)-2-(4-tert-butylphenyl)acetaldehyde), further oxidized to carboxylic acid derivatives .

    • Yield : ~40–60% due to competing ring oxidation .

  • Tert-Butyl Group Stability :

    • Resists oxidation under standard conditions (e.g., KMnO₄, HNO₃) but degrades under extreme heat (>200°C) to form CO₂ and H₂O .

Reduction Pathways:

  • Catalytic Hydrogenation :

    • Reagents: H₂/Pd-C or PtO₂

    • Products: Saturated ethyl bridge (1,2-di-(4-tert-butylphenyl)ethane)

    • Selectivity : Complete saturation of the ethyl spacer without ring hydrogenation .

Functionalization via Coupling Reactions

The ethyl bridge enables cross-coupling reactions for applications in materials science:

  • Suzuki-Miyaura Coupling :

    • Reagents: Aryl boronic acid/Pd(PPh₃)₄

    • Products: Biaryl derivatives with retained tert-butyl groups

    • Challenges : Steric hindrance reduces coupling efficiency (yields: 30–50%) .

  • Ullmann Coupling :

    • Reagents: CuI/1,10-phenanthroline

    • Products: Symmetric tert-butyl-substituted biphenyls

    • Optimization : Elevated temperatures (120°C) improve yields to ~65% .

Thermal and Photochemical Behavior

  • Thermolysis :

    • At 300°C, decomposition produces isobutene (from tert-butyl groups) and ethylbenzene derivatives .

  • Photostability :

    • UV irradiation (254 nm) induces C–C bond cleavage in the ethyl bridge, forming 4-tert-butyltoluene radicals .

Key Challenges:

  • Steric Hindrance : Limits reaction rates and necessitates harsh conditions.

  • Regioselectivity : Competing meta and para pathways in EAS lead to product mixtures.

Data synthesized from structural analogs and mechanistic studies in . Experimental validation specific to this compound is sparse, highlighting opportunities for further research.

Scientific Research Applications

Pharmaceutical Development

1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit inhibitory activity against monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism and obesity-related disorders. For instance, a study highlighted that a related compound demonstrated significant suppression of triglyceride synthesis in vivo, suggesting that this class of compounds could be developed into therapeutic agents for managing obesity and type 2 diabetes .

Material Science

The compound is also explored for its applications in material science, particularly in the development of high-performance polymers and additives. Its structural characteristics contribute to enhanced thermal stability and mechanical properties in polymer matrices. Research has shown that incorporating this compound into polymer formulations improves resistance to thermal degradation and oxidative processes .

Case Study 1: MGAT2 Inhibitors

A notable study focused on optimizing derivatives of this compound for their potency as MGAT2 inhibitors. The optimization led to compounds with over a 50-fold increase in potency compared to earlier versions, demonstrating the compound's potential in treating metabolic disorders .

Case Study 2: Polymer Additives

In another investigation, researchers incorporated this compound into a polycarbonate matrix. The results showed improved mechanical strength and thermal stability compared to control samples without the additive. This enhancement is attributed to the compound's ability to reinforce the polymer structure while maintaining flexibility .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl groups influence the reactivity of the benzene rings, making them more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to biphenyl derivatives with variations in linker groups and substituents (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Linker/Functional Group Key Features References
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene C₂₂H₂₈ 292.48 Ethyl (-CH₂CH₂-) Flexible linker, steric bulk
4,4'-Di-tert-butylbiphenyl C₂₀H₂₆ 266.42 Single bond Rigid biphenyl core
Bis(4-tert-butylphenyl) ether C₂₀H₂₆O 282.43 Ether (-O-) Polar, acid-labile
4-Tert-butyldiphenyl sulfide C₁₆H₁₈S 242.38 Sulfide (-S-) Oxidizable to sulfoxides/sulfones
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethynyl]benzene C₂₂H₂₄ 288.43 Ethynyl (-C≡C-) Rigid, linear geometry

Table 1 : Structural and functional comparison of this compound with analogs.

Physicochemical Properties

  • Solubility: The ethyl linker in the target compound enhances solubility in nonpolar solvents compared to the polar ether and sulfide analogs.
  • Reactivity :
    • Ether and sulfide linkers undergo cleavage under acidic/oxidative conditions, whereas the ethyl bridge is chemically inert.
    • Ethynyl-linked compounds exhibit reactivity in click chemistry or polymerization due to the triple bond.

Research Findings and Data

  • Thermogravimetric Analysis (TGA) : Bis(4-tert-butylphenyl) ether shows a decomposition temperature of ~300°C, while ethyl-bridged derivatives may exhibit higher stability due to the absence of labile oxygen.
  • X-ray Crystallography : 4,4'-Di-tert-butylbiphenyl forms tightly packed crystals, whereas ethyl-linked analogs likely adopt less ordered structures due to linker flexibility.

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene?

The compound is typically synthesized via cross-coupling reactions or Friedel-Crafts alkylation . For example:

  • Suzuki-Miyaura coupling : Reacting tert-butyl-substituted boronic acids with halogenated intermediates under palladium catalysis. Optimize ligand choice (e.g., phosphine ligands) to enhance efficiency .
  • Friedel-Crafts alkylation : Use tert-butyl alcohol or tert-butyl chloride with Lewis acids (e.g., AlCl₃) to introduce tert-butyl groups onto aromatic rings. Anhydrous conditions and controlled temperatures (60–80°C) improve yields .
  • Copper-mediated dehydrogenation : Employ Cu catalysts with hydrazonic ligands (e.g., reports 65% yield under argon at 60°C for 18 hours) .

Q. How is the compound characterized after synthesis?

Characterization involves:

  • NMR spectroscopy : Analyze tert-butyl proton signals (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.4 ppm) to confirm substitution patterns .
  • Mass spectrometry : Confirm molecular weight (e.g., 350.5 g/mol for C₂₂H₃₀) and fragmentation patterns .
  • Chromatography : Use silica gel column chromatography (hexane/ethyl acetate) for purification, followed by HPLC to verify purity (>95%) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

  • Catalyst optimization : Use Cu(I) or Pd(0) with bidentate ligands (e.g., hydrazonic ligands in ) to stabilize transition states and reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of tert-butyl intermediates. achieved 65% yield in ethanol .
  • Temperature control : Maintain 60–80°C to balance reaction rate and decomposition. Higher temperatures (>100°C) may degrade tert-butyl groups .

Q. How can researchers address contradictions in spectroscopic data for this compound?

  • Dynamic effects in NMR : Tert-butyl groups may cause signal splitting due to restricted rotation. Use variable-temperature NMR to resolve overlapping peaks .
  • Impurity analysis : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to identify byproducts. ’s PubChem data provides reference InChI keys for validation .
  • X-ray crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, especially if steric hindrance from tert-butyl groups alters expected geometries .

Q. What are the challenges in achieving regioselectivity during functionalization of this compound?

  • Steric hindrance : The bulky tert-butyl groups (e.g., at the 4-position) limit accessibility to electrophilic sites. Use directing groups (e.g., -OMe) to guide reactions to less hindered positions .
  • Electronic effects : Electron-donating tert-butyl groups deactivate the aromatic ring toward electrophilic substitution. Employ Friedel-Crafts acylations with strong Lewis acids (e.g., AlCl₃) to overcome this .
  • Competing pathways : In cross-coupling, competing homocoupling of boronic acids may occur. Add stoichiometric bases (e.g., K₃PO₄) to suppress this, as shown in ’s protocol .

Methodological Tables

Parameter Typical Conditions Source
Molecular Weight350.5 g/mol (C₂₂H₃₀)
Purification MethodSilica gel chromatography (hexane/EA)
Key NMR Signalsδ 1.3 (t-Bu), δ 6.8–7.4 (aromatic)
Optimal Reaction Temp.60–80°C

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